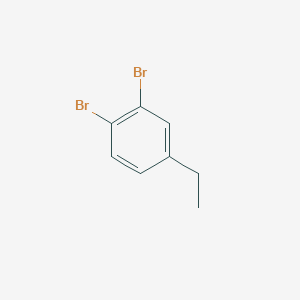

1,2-Dibromo-4-ethylbenzene

Descripción general

Descripción

1,2-Dibromo-4-ethylbenzene is an organic compound with the molecular formula C8H8Br2. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 2 positions, and an ethyl group is substituted at the 4 position. This compound is a colorless liquid and is used in various chemical reactions and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Dibromo-4-ethylbenzene can be synthesized through the bromination of 4-ethylbenzene. The process involves the electrophilic aromatic substitution reaction where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine and a suitable catalyst, with careful control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

1,2-Dibromo-4-ethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

Reduction Reactions: The compound can be reduced to 4-ethylbenzene by using reducing agents such as zinc (Zn) in the presence of hydrochloric acid (HCl).

Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).

Reduction: Zinc (Zn) and hydrochloric acid (HCl) under reflux conditions.

Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in aqueous or acidic medium.

Major Products Formed

Substitution: Formation of 4-ethylphenol, 4-ethylbenzylamine, etc.

Reduction: Formation of 4-ethylbenzene.

Oxidation: Formation of 4-ethylbenzoic acid.

Aplicaciones Científicas De Investigación

Organic Synthesis

1,2-Dibromo-4-ethylbenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly valuable in:

- Electrophilic Aromatic Substitution : The compound can undergo further bromination or substitution reactions, allowing chemists to create derivatives with specific functional groups.

- Synthesis of Pharmaceuticals : It is used as a building block in the development of potential drug candidates. For instance, it can be transformed into biologically active compounds through various synthetic pathways.

Material Science

In material science, this compound is utilized in:

- Polymer Production : The compound is involved in the synthesis of polymers and advanced materials. Its brominated structure can enhance the thermal stability and flame retardancy of polymeric materials.

- Nanocomposites : Research has demonstrated that incorporating brominated compounds like this compound into nanocomposites can improve mechanical properties and reduce flammability.

Environmental Studies

This compound plays a role in environmental research, particularly in:

- Degradation Studies : Researchers study the behavior and degradation pathways of brominated organic compounds in various environmental matrices. This helps in assessing their environmental impact and persistence.

- Toxicology Assessments : The compound's potential toxicity and environmental effects are evaluated to understand its implications for ecological health.

Case Study 1: Synthesis of Drug Candidates

A study published in Journal of Medicinal Chemistry highlighted the use of this compound as a precursor for synthesizing novel antitumor agents. The compound was subjected to nucleophilic substitution reactions, yielding derivatives with significant cytotoxic activity against cancer cell lines.

Case Study 2: Polymer Development

Research conducted at a leading university demonstrated that incorporating this compound into poly(methyl methacrylate) matrices resulted in improved thermal stability and reduced flammability. The findings were published in Polymer Degradation and Stability, showcasing its potential for developing safer materials.

Chemical Reactions Analysis

The reactivity of this compound allows it to participate in various chemical transformations:

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Bromine atoms can be replaced by nucleophiles such as hydroxide or amines. |

| Reduction Reactions | Can be reduced to 4-ethylbenzene using reducing agents like zinc and HCl. |

| Oxidation Reactions | The ethyl group can be oxidized to a carboxylic acid using strong oxidizers. |

Mecanismo De Acción

The mechanism of action of 1,2-dibromo-4-ethylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution, reduction, or oxidation reactions by interacting with nucleophiles, reducing agents, or oxidizing agents, respectively. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

Similar Compounds

1,2-Dibromo-4-methylbenzene: Similar structure but with a methyl group instead of an ethyl group.

1,2-Dibromo-4-chlorobenzene: Similar structure but with a chlorine atom instead of an ethyl group.

1,2-Dibromo-4-nitrobenzene: Similar structure but with a nitro group instead of an ethyl group.

Uniqueness

1,2-Dibromo-4-ethylbenzene is unique due to the presence of the ethyl group, which imparts different chemical reactivity and physical properties compared to its analogs. The ethyl group can undergo oxidation to form carboxylic acids, which is not possible with methyl or chlorine substituents. Additionally, the steric and electronic effects of the ethyl group influence the compound’s behavior in substitution and reduction reactions .

Actividad Biológica

1,2-Dibromo-4-ethylbenzene (DBEB) is a brominated aromatic compound with significant industrial applications, particularly in the synthesis of various organic compounds. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks. This article reviews the biological properties of DBEB, including toxicity, metabolic pathways, and effects on various organisms.

- Chemical Formula : CHBr

- Molecular Weight : 151.96 g/mol

- CAS Number : 134940-69-5

- Structure : The compound consists of a benzene ring substituted with two bromine atoms and an ethyl group, influencing its reactivity and biological interactions.

Toxicological Profile

This compound exhibits various toxicological effects, which can be categorized as follows:

| Toxicity Aspect | Findings |

|---|---|

| Acute Toxicity | Moderate toxicity observed in aquatic organisms. |

| Chronic Toxicity | Potential for bioaccumulation in fish and other aquatic life. |

| Genotoxicity | Evidence of mutagenic effects in bacterial assays. |

| Reproductive Toxicity | Limited studies; potential endocrine disruptor effects noted. |

1. Aquatic Toxicity

DBEB has been shown to exhibit significant toxicity towards aquatic organisms. Studies indicate that exposure to DBEB can lead to mortality in fish species such as Danio rerio (zebrafish) at concentrations as low as 10 µg/L. The compound disrupts endocrine functions, leading to altered reproductive behaviors and physiological changes.

2. Mammalian Cell Studies

In vitro studies using mammalian cell lines have demonstrated that DBEB can induce cytotoxic effects. The compound has been shown to inhibit cell proliferation and induce apoptosis in human liver cells (HepG2). The mechanism appears to involve oxidative stress pathways leading to DNA damage.

3. Metabolic Pathways

The metabolism of DBEB involves cytochrome P450 enzymes, particularly CYP1A2, which is known to convert brominated compounds into reactive metabolites. This metabolic activation may enhance the compound's genotoxic potential, as reactive intermediates can interact with cellular macromolecules.

Case Study 1: Environmental Impact Assessment

A study conducted in a contaminated site revealed that DBEB levels were significantly correlated with adverse effects on local fish populations. The assessment involved monitoring biochemical markers of stress and reproductive success over several seasons.

Case Study 2: Occupational Exposure

Research on workers exposed to DBEB during manufacturing processes indicated increased incidences of respiratory issues and skin irritations. Biomarkers for exposure were identified, including elevated levels of brominated compounds in urine samples.

Propiedades

IUPAC Name |

1,2-dibromo-4-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRRCFOQFYBRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595777 | |

| Record name | 1,2-Dibromo-4-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134940-69-5 | |

| Record name | 1,2-Dibromo-4-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.